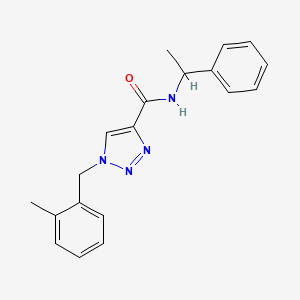![molecular formula C19H25ClN4O B6011685 N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6011685.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorobenzyl)-3-piperidinyl]-3-(3-methyl-1H-pyrazol-1-yl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPP is a synthetic compound that belongs to the class of piperidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
CPP exerts its effects by binding to the glycine site of the NMDA receptor and modulating its activity. The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. CPP acts as a competitive antagonist of the glycine site of the NMDA receptor, thereby reducing the influx of calcium ions into the neuron and preventing neuronal damage.
Biochemical and Physiological Effects:
CPP has been found to exhibit various biochemical and physiological effects such as neuroprotection, anti-inflammatory, and antioxidant properties. CPP has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) and increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). CPP has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages for lab experiments such as its high purity, stability, and solubility in water and organic solvents. However, CPP has some limitations such as its high cost, complex synthesis method, and potential toxicity at high concentrations.
Zukünftige Richtungen
CPP has enormous potential for future research in various fields such as neuroprotection, drug discovery, and medicinal chemistry. Some of the future directions for CPP research include:
1. Development of novel CPP derivatives with improved pharmacological properties.
2. Investigation of the potential of CPP as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Exploration of the role of CPP in modulating the activity of other ion channels and receptors.
4. Investigation of the potential of CPP in drug delivery systems for targeted drug delivery.
5. Further elucidation of the mechanism of action of CPP and its downstream signaling pathways.
Conclusion:
In conclusion, CPP is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPP has been found to exhibit various biochemical and physiological effects and has enormous potential for future research. The synthesis method of CPP is complex, but its advantages for lab experiments outweigh its limitations. Further research is needed to explore the potential of CPP as a therapeutic agent for various diseases and to develop novel derivatives with improved pharmacological properties.
Synthesemethoden
CPP can be synthesized using a multi-step reaction process starting from 4-chlorobenzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid. The reaction involves the formation of an amide bond between the two precursors using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
CPP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. CPP has been found to exhibit neuroprotective effects by reducing neuronal damage caused by ischemia, oxidative stress, and inflammation. CPP has also been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various physiological processes such as learning and memory.
Eigenschaften
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-3-(3-methylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN4O/c1-15-8-11-24(22-15)12-9-19(25)21-18-3-2-10-23(14-18)13-16-4-6-17(20)7-5-16/h4-8,11,18H,2-3,9-10,12-14H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSPVWHQYZISOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC2CCCN(C2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-hydroxy-6-phenyl-2-pyrimidinyl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B6011603.png)

![5-(aminomethyl)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B6011608.png)
![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B6011616.png)

![2-{[5-cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-cyclohexylacetamide](/img/structure/B6011626.png)
![2-{[(2-hydroxyethyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B6011629.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,5-dimethoxybenzamide](/img/structure/B6011640.png)
![3-methoxy-N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6011645.png)
![N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B6011656.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6011662.png)
![7-benzyl-2-ethyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6011670.png)
